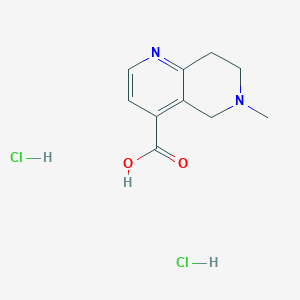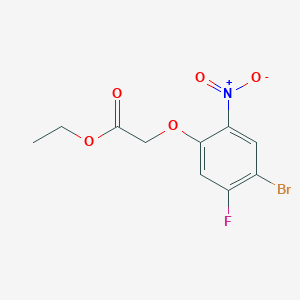
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone is a useful research compound. Its molecular formula is C18H17ClF2N2O2S and its molecular weight is 398.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis begins with the preparation of key intermediates like 3-chloropyridine-4-ol and 2-(difluoromethylthio)aniline. Key reaction steps involve nucleophilic substitution reactions and condensation reactions under controlled temperatures, often employing catalysts to improve yield.
Industrial Production Methods: : Industrial methods prioritize efficiency and cost-effectiveness, often using batch or continuous-flow reactors to maintain optimal conditions. Careful purification steps are critical to ensure high product purity, utilizing techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: : The compound undergoes several chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions: : Common reagents include strong bases for nucleophilic substitutions, mild oxidizing agents for controlled oxidation, and reducing agents like hydrogen gas for reductions.
Major Products: : Depending on the reaction conditions, products can range from simple functional group modifications to more complex derivatives that retain the core structure.
Applications De Recherche Scientifique
Chemistry: : Used as a building block for synthesizing novel materials and catalysts.
Biology: : Explored for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: : Investigated for its potential therapeutic effects, possibly due to its unique chemical interactions with biological targets.
Industry: : Utilized in the development of advanced materials, including specialized polymers and coatings.
Mécanisme D'action
Mechanism: : The compound exerts its effects through interactions with specific molecular targets, such as enzyme active sites or receptor binding domains, altering their activity or signaling pathways.
Molecular Targets and Pathways: : Key targets may include enzymes involved in metabolic pathways or receptors critical for cell signaling. These interactions can lead to changes in cellular processes, making the compound relevant for drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Other compounds in the same chemical family include derivatives of pyridine and piperidine, such as (3-chloropyridin-4-yl)oxo-piperidine and (difluoromethylthio)phenylmethanone.
Uniqueness: : The unique combination of the (3-chloropyridin-4-yl)oxy and (2-(difluoromethyl)thio)phenyl groups in its structure gives it distinct chemical properties and biological activities that set it apart from its analogs.
Diving into the intricate world of such a compound highlights the fascinating interplay of chemical structure and function that drives innovation across multiple fields.
Propriétés
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[2-(difluoromethylsulfanyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N2O2S/c19-14-10-22-8-7-15(14)25-12-4-3-9-23(11-12)17(24)13-5-1-2-6-16(13)26-18(20)21/h1-2,5-8,10,12,18H,3-4,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOWNSDDBVFFJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2SC(F)F)OC3=C(C=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate](/img/structure/B2379206.png)


![methyl 2,4-dioxo-3-[6-oxo-6-(prop-2-enylamino)hexyl]-1H-quinazoline-7-carboxylate](/img/structure/B2379210.png)



![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2379215.png)
![5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2379217.png)


